Home > Products > Screening Compounds P27878 > Carvedilol N-beta-D-Glucuronide
Carvedilol N-beta-D-Glucuronide -

Carvedilol N-beta-D-Glucuronide

Catalog Number: EVT-13565353
CAS Number:
Molecular Formula: C30H34N2O10
Molecular Weight: 582.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Metabolic Pathways and Enzymology of Carvedilol N-β-D-Glucuronide

Enzymatic Biosynthesis via UDP-Glucuronosyltransferases (UGTs)

Carvedilol N-β-D-glucuronide is a major phase II metabolite formed through the covalent conjugation of glucuronic acid to the secondary amine group of carvedilol, facilitated by UDP-glucuronosyltransferases (UGTs). This enzymatic transformation occurs primarily in hepatic endoplasmic reticulum membranes, where UGTs catalyze the transfer of glucuronic acid from uridine 5'-diphospho-α-D-glucuronic acid (UDPGA) to carvedilol's amine functional group [1] . The reaction proceeds under physiological conditions (pH 7.4, 37°C) and requires the presence of magnesium ions as a cofactor for optimal activity [5]. The glucuronidation pathway significantly enhances the water solubility of carvedilol, facilitating its elimination via biliary excretion (primary route) and renal clearance (<2% of administered dose) [5] [10]. Industrial-scale production of carvedilol N-β-D-glucuronide employs bioreactor systems optimized for UGT-mediated biotransformation, utilizing either human liver microsomes or recombinant UGT isoforms to ensure high yield and purity [1].

Kinetic Characterization of Glucuronidation: Km and Vmax Parameters

Comprehensive enzyme kinetic analyses reveal significant differences in glucuronidation efficiency among hepatic UGT isoforms. Using human liver microsomes and recombinant enzyme systems, researchers have quantified Michaelis-Menten parameters that govern the metabolic conversion of carvedilol to its N-glucuronide metabolite [1] [3]:

Table 1: Kinetic Parameters for Carvedilol Glucuronidation by Hepatic Enzymes

Enzyme SourceGlucuronide TypeKm (µM)Vmax (pmol/min/mg)Vmax/Km
Human Liver MicrosomesG1 (N-glucuronide)26.6 ± 3.2106 ± 153.98
Human Liver MicrosomesG2 (O-glucuronide)46.0 ± 5.144.5 ± 6.30.97
UGT1A1G222.1 ± 2.83.33 ± 0.40.15
UGT2B4G125.2 ± 3.13.33 ± 0.40.13
UGT2B4G226.3 ± 3.05.26 ± 0.60.20
UGT2B7G155.1 ± 6.77.88 ± 0.90.14

These kinetic parameters demonstrate that human liver microsomes exhibit substantially higher catalytic efficiency (Vmax/Km) for N-glucuronide (G1) formation compared to O-glucuronidation. Notably, substrate inhibition becomes significant at carvedilol concentrations exceeding 100 µM, where glucuronidation rates decrease by approximately 40% in both hepatic and intestinal microsomes [1]. The higher Km values observed for UGT2B7 suggest lower binding affinity compared to UGT1A1 and UGT2B4, indicating isoform-specific metabolic preferences [1] [3].

Stereoselective Glucuronidation: Differential Metabolism of (R)- and (S)-Carvedilol Enantiomers

Carvedilol's chiral center confers distinct metabolic fates to its enantiomers during glucuronidation. Studies using Chinese human liver microsomes demonstrate pronounced stereoselectivity, with the (R)-enantiomer exhibiting significantly lower Km (24 ± 7 µM vs. 118 ± 44 µM) but higher Vmax (953 ± 399 pmol/min/mg protein vs. 2,500 ± 833 pmol/min/mg protein) compared to the (S)-enantiomer (p < 0.05) [3]. This translates to a 2.5-fold higher intrinsic clearance for (R)-carvedilol, partially explaining the observed pharmacokinetic differences where (R)-carvedilol achieves approximately 2-fold higher plasma concentrations than its (S)-counterpart following oral administration [3] [8].

Mutual inhibition occurs between enantiomers during concurrent metabolism, with (S)-carvedilol's intrinsic clearance decreasing by 40% in the presence of equimolar (R)-carvedilol [5]. This enantiomeric interaction complicates in vitro-in vivo extrapolation but accurately reflects clinical scenarios where enantiomer ratios fluctuate post-dosing. Albumin binding profoundly influences stereoselective metabolism, as demonstrated by amiodarone-induced enhancement: at 50 µM, amiodarone increases (R)-carvedilol glucuronidation by 515% compared to only 160% for (S)-carvedilol in bovine serum albumin (BSA)-supplemented incubations [7]. This effect stems from amiodarone's displacement of (R)-carvedilol from BSA binding sites, increasing free fraction availability to UGTs—an effect absent when BSA is replaced with human serum albumin [7].

Role of UGT Isoforms in Conjugation Efficiency

Multiple UGT isoforms contribute to carvedilol N-glucuronide formation with distinct catalytic efficiencies and stereochemical preferences:

Table 2: UGT Isoform Contributions to Carvedilol Glucuronidation

UGT IsoformTissue ExpressionPrimary Carvedilol MetaboliteEnantiomeric PreferenceCatalytic Efficiency
UGT1A1Liver > IntestineN-glucuronide (G1)(R)-carvedilolModerate
UGT2B4Liver-specificBoth G1 and O-glucuronide (G2)NoneHigh for G2
UGT2B7Liver, Kidney, IntestinePredominantly O-glucuronide (G2)(S)-carvedilolHigh
UGT2B15Extrahepatic sitesMinor contributorNot characterizedLow

UGT2B4 demonstrates the highest catalytic efficiency for G2 formation (Vmax/Km = 0.20), while UGT1A1 preferentially glucuronidates (R)-carvedilol at the amine group [1] [10]. Tissue-specific expression patterns significantly influence metabolic outcomes: intestinal microsomes exhibit lower UGT2B4 activity compared to hepatic microsomes, resulting in altered stereoselectivity at high substrate concentrations [1]. Genetic polymorphisms further modulate conjugation efficiency, particularly UGT1A1*28, which reduces glucuronidation capacity and may contribute to interindividual variability in carvedilol metabolism [8].

Nuclear receptor-mediated regulation also impacts UGT expression: farnesoid X receptor (FXR) activation upregulates UGT2B4 while downregulating UGT2B7 . Conversely, peroxisome proliferator-activated receptor alpha (PPARα) induces UGT1A1, 1A3, 1A4, 1A6, 1A9, and 2B4 in a tissue-specific manner . These regulatory mechanisms create complex networks that dynamically control carvedilol glucuronidation capacity under various physiological and pathological conditions.

Interspecies Variability in Hepatic Glucuronidation: Human vs. Preclinical Models

Significant interspecies differences in carvedilol glucuronidation necessitate careful interpretation of preclinical data:

Table 3: Interspecies Variability in Carvedilol Glucuronidation

SpeciesRelative Glucuronidation RateUGT Isoform ExpressionKey Metabolic DifferencesClinical Relevance
HumanHighUGT1A1, UGT2B4, UGT2B7Extensive N-glucuronidationPredictive of human clearance
RatModerateOrthologs of UGT1A, UGT2BPreferential O-glucuronidationUnderpredicts human N-glucuronide formation
DogLowLimited UGT2B expressionMinimal glucuronidationPoor metabolic predictor
CatNone detectedUGT1A6 deficiencyAbsent paracetamol glucuronidationNon-representative model

Human liver microsomes demonstrate substantially higher carvedilol glucuronidation capacity compared to common preclinical models. Rats exhibit approximately 60% lower formation of carvedilol N-β-D-glucuronide than humans, primarily due to differential UGT2B subfamily expression and activity [3]. Codeine glucuronidation occurs at higher rates in humans than rats, reflecting fundamental differences in UGT substrate specificity between these species . Notably, cats completely lack the ability to glucuronidate certain compounds like paracetamol due to UGT1A6 deficiency, rendering them non-predictive for human carvedilol metabolism .

These interspecies variations extend to enzymatic regulation: in mice, NSAIDs downregulate UGT2B1 expression in liver and kidneys while upregulating it in the heart—an organ-specific regulatory pattern not observed in humans . Such differences complicate direct extrapolation of animal pharmacokinetic data to humans and highlight the necessity of human-relevant systems (e.g., primary hepatocytes, humanized mouse models) for accurate carvedilol metabolite profiling. Age-dependent expression patterns further distinguish species: while human UGT1A4 expression peaks around 20 months, neonatal humans exhibit profoundly reduced glucuronidation capacity across all UGT isoforms .

Properties

Product Name

Carvedilol N-beta-D-Glucuronide

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[4-[2-hydroxy-3-[2-(2-methoxyphenoxy)ethylamino]propoxy]carbazol-9-yl]oxane-2-carboxylic acid

Molecular Formula

C30H34N2O10

Molecular Weight

582.6 g/mol

InChI

InChI=1S/C30H34N2O10/c1-39-21-10-4-5-11-22(21)40-14-13-31-15-17(33)16-41-23-12-6-9-20-24(23)18-7-2-3-8-19(18)32(20)29-27(36)25(34)26(35)28(42-29)30(37)38/h2-12,17,25-29,31,33-36H,13-16H2,1H3,(H,37,38)/t17?,25-,26-,27+,28-,29+/m0/s1

InChI Key

GHYHSBBNBWDDCI-MGBYVDSNSA-N

Canonical SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3C5C(C(C(C(O5)C(=O)O)O)O)O)O

Isomeric SMILES

COC1=CC=CC=C1OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.